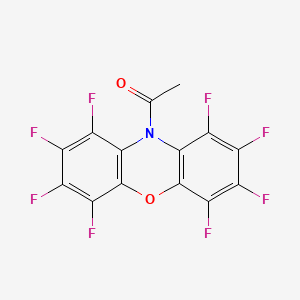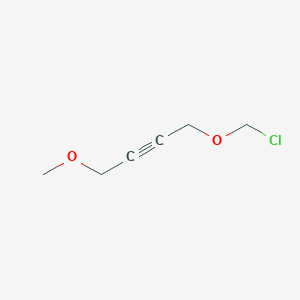
2,6,10,14-Tetramethylpentadec-14-EN-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,14-Tetramethylpentadec-14-en-7-one is an organic compound with the molecular formula C19H36O. It is characterized by its unique structure, which includes multiple methyl groups and a double bond at the 14th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylpentadec-14-en-7-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the alkylation of a suitable precursor with methyl groups, followed by the introduction of a double bond at the 14th position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
2,6,10,14-Tetramethylpentadec-14-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituent introduced.
科学的研究の応用
2,6,10,14-Tetramethylpentadec-14-en-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,6,10,14-Tetramethylpentadec-14-en-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,6,10,14-Tetramethylpentadec-14-en-7-one can be compared with other similar compounds, such as:
2,6,10,14-Tetramethylpentadecane: This compound lacks the double bond at the 14th position, resulting in different chemical and physical properties.
2,6,10,14-Tetramethyl-2-pentadecene: This compound has a double bond at the 2nd position, leading to different reactivity and applications.
Methyl 2,6,10,14-tetramethylpentadecanoate: This ester derivative has different solubility and reactivity compared to the ketone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
| 90294-10-3 | |
分子式 |
C19H36O |
分子量 |
280.5 g/mol |
IUPAC名 |
2,6,10,14-tetramethylpentadec-14-en-7-one |
InChI |
InChI=1S/C19H36O/c1-15(2)9-7-11-17(5)13-14-19(20)18(6)12-8-10-16(3)4/h16-18H,1,7-14H2,2-6H3 |
InChIキー |
ZKHFEXLEVKWNLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C(=O)CCC(C)CCCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)

